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molecular formula C6H3Cl2N3 B1313661 5,7-Dichloropyrazolo[1,5-a]pyrimidine CAS No. 57489-77-7

5,7-Dichloropyrazolo[1,5-a]pyrimidine

Cat. No. B1313661
M. Wt: 188.01 g/mol
InChI Key: JMTFWCYVZOFHLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09227971B2

Procedure details

To 5,7-dichloropyrazolo[1,5-a]pyrimidine (7.6 g, 40.4 mmol) in a sealed vessel was added NH4OH (100 mL). The vessel was then sealed and heated at 85° C. for 2.5 hours, at which time the consistency of the white solid had changed (from foamy white solid to free-flowing white solid). The vessel was removed from the heat source and allowed to cool to room temperature overnight. On cooling, the contents of the vessel were collected and dried by vacuum filtration giving 5-chloropyrazolo[1,5-a]pyrimidin-7-amine as a yellow-tinged white solid (6.8 g).
Quantity
7.6 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6](Cl)[N:5]2[N:9]=[CH:10][CH:11]=[C:4]2[N:3]=1.[NH4+:12].[OH-]>>[Cl:1][C:2]1[CH:7]=[C:6]([NH2:12])[N:5]2[N:9]=[CH:10][CH:11]=[C:4]2[N:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
7.6 g
Type
reactant
Smiles
ClC1=NC=2N(C(=C1)Cl)N=CC2
Name
Quantity
100 mL
Type
reactant
Smiles
[NH4+].[OH-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The vessel was then sealed
CUSTOM
Type
CUSTOM
Details
The vessel was removed from the heat source
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
On cooling
CUSTOM
Type
CUSTOM
Details
the contents of the vessel were collected
CUSTOM
Type
CUSTOM
Details
dried by vacuum filtration

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC=2N(C(=C1)N)N=CC2
Measurements
Type Value Analysis
AMOUNT: MASS 6.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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